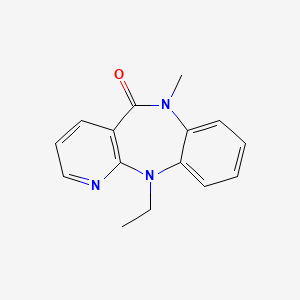
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl- is a complex organic compound belonging to the class of alkyldiarylamines. These compounds are characterized by having two aryl and one alkyl groups attached to the amino group
Preparation Methods
The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl- can be achieved through several synthetic routes. One common method involves the condensation reaction between an aromatic amine and a ketone . The specific reaction conditions, such as temperature, solvent, and catalysts, can be optimized based on the desired yield and purity of the product. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques to ensure high efficiency and consistency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with various biomolecules, including proteins and nucleic acids . In medicine, this compound is being investigated for its potential therapeutic effects, such as antiviral and anticancer activities . Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl- stands out due to its unique structural features and properties. Similar compounds include other members of the pyridodiazepine and benzodiazepine families, which share some structural similarities but differ in their specific substituents and functional groups
Properties
CAS No. |
132686-75-0 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H15N3O/c1-3-18-13-9-5-4-8-12(13)17(2)15(19)11-7-6-10-16-14(11)18/h4-10H,3H2,1-2H3 |
InChI Key |
QIBWCUCLHZVYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


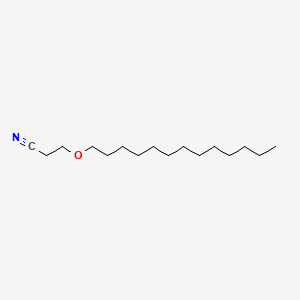
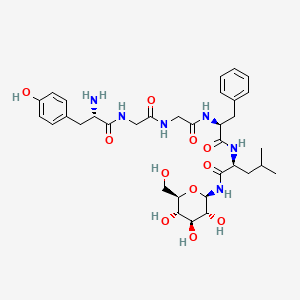
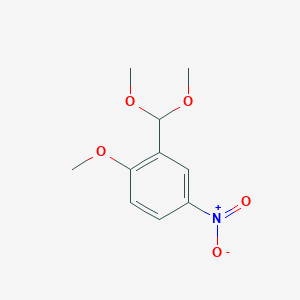
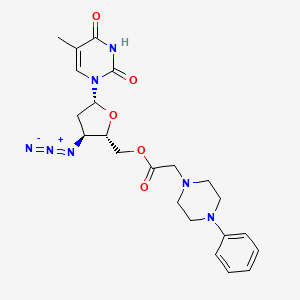
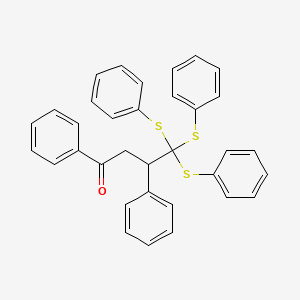


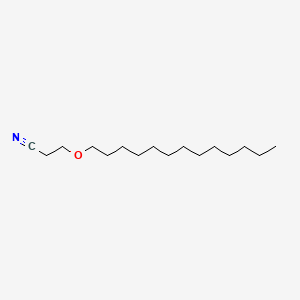
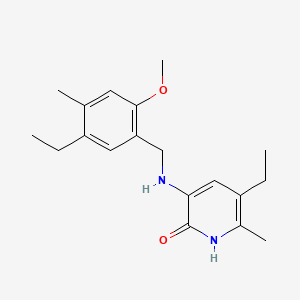

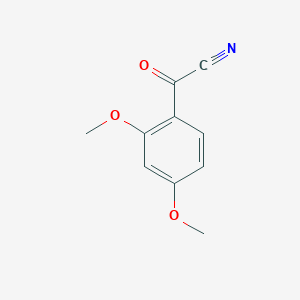

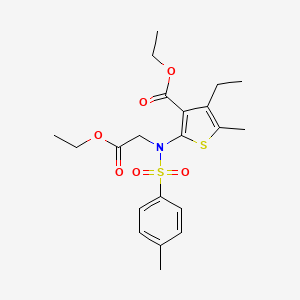
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
